molecular formula C11H19N B1466739 3-Cyclohexyl-2,2-dimethylpropanenitrile CAS No. 1228309-91-8

3-Cyclohexyl-2,2-dimethylpropanenitrile

Cat. No.: B1466739
CAS No.: 1228309-91-8
M. Wt: 165.27 g/mol
InChI Key: IKXOKMAREMKINC-UHFFFAOYSA-N
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Description

3-Cyclohexyl-2,2-dimethylpropanenitrile is a nitrile derivative featuring a cyclohexyl substituent at the third carbon and two methyl groups at the second carbon of the propanenitrile backbone. The cyclohexyl group introduces steric bulk and hydrophobicity, which may influence solubility, reactivity, and applications in organic synthesis or material science.

Properties

IUPAC Name

3-cyclohexyl-2,2-dimethylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXOKMAREMKINC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCCCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic route to this compound involves a nucleophilic addition reaction between cyclohexylmagnesium bromide (a Grignard reagent) and 2,2-dimethylpropanenitrile. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture or oxygen interference, which can deactivate the Grignard reagent.

  • Solvent: Tetrahydrofuran (THF) is commonly used as the solvent due to its ability to stabilize the Grignard reagent and dissolve both reactants effectively.
  • Temperature: The reaction mixture is often refluxed to ensure complete conversion of starting materials.
  • Work-up: After reaction completion, the mixture is quenched with aqueous acid or water, followed by extraction and purification.

This method is favored for its straightforward approach and relatively high yields of the target nitrile compound.

Industrial Scale Production

On an industrial scale, the synthesis follows the same fundamental chemistry but incorporates process optimizations such as:

  • Automated reactors: For precise control of reaction parameters (temperature, mixing, reagent addition).
  • Continuous flow systems: To enhance reaction efficiency, scalability, and safety.
  • Purification: Distillation or recrystallization steps are employed to achieve the desired purity necessary for downstream applications.

These enhancements improve reproducibility and yield, making the process viable for commercial production.

Reaction Analysis and Conditions Summary

Aspect Details
Starting Materials Cyclohexylmagnesium bromide, 2,2-dimethylpropanenitrile
Solvent Tetrahydrofuran (THF)
Atmosphere Inert (Nitrogen or Argon)
Temperature Reflux conditions (approx. 65-70 °C for THF)
Reaction Type Nucleophilic addition (Grignard reaction)
Purification Methods Distillation, recrystallization
Industrial Enhancements Automated reactors, continuous flow systems
Alternative Catalytic Route Reductive cyanation using CO2/NH3 with nickel catalysis (emerging research)

Detailed Research Findings on Preparation

  • The Grignard addition reaction is well-established for synthesizing nitriles bearing bulky substituents such as cyclohexyl groups.
  • Reaction optimization focuses on controlling moisture to prevent Grignard reagent degradation.
  • The use of THF as a solvent is critical for stabilizing the organomagnesium intermediate.
  • Industrial processes adapt batch reactions to continuous flow to improve yield and reduce reaction times.
  • Emerging catalytic cyanation techniques using CO2 and NH3 offer a greener alternative, potentially allowing the direct cyanation of amines or C–N bonds to form nitriles under milder conditions with high regioselectivity and functional group tolerance.

Summary Table of Preparation Methods

Preparation Method Key Features Advantages Limitations
Grignard Reaction (Cyclohexylmagnesium bromide + 2,2-dimethylpropanenitrile) Reflux in THF, inert atmosphere High yield, well-understood Sensitive to moisture, requires dry conditions
Industrial Scale Adaptation Automated reactors, continuous flow systems Scalable, efficient, reproducible Requires specialized equipment
Catalytic Cyanation (CO2/NH3) Nickel catalyzed reductive cyanation Sustainable, mild conditions Currently exploratory for this compound

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-2,2-dimethylpropanenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Cyclohexyl-2,2-dimethylpropanenitrile is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-2,2-dimethylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of biological molecules. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties (Inferred)
3-Hydroxy-2,2-dimethylpropanenitrile 19295-57-9 C₅H₉NO 99.07 Hydroxy (-OH) Polar, hydrogen-bonding capability
3-Bromo-2,2-dimethylpropanenitrile 37647-55-5 C₅H₈BrN 177.03 Bromo (-Br) Higher density, potential SN2 reactivity
3-Amino-2,2-dimethylpropanenitrile 12438036 C₅H₁₀N₂ 98.15 Amino (-NH₂) Basic, nucleophilic reactivity
4-Hydroxycyclohexanecarbonitrile 24056-34-6 C₇H₁₁NO 125.17 Cyclohexyl + hydroxy Moderate polarity, rigid structure
2,2-Dimethylcyclopropanecarbonitrile 5722-11-2 C₆H₉N 95.14 Cyclopropane ring Strain-induced reactivity
This compound Not listed C₁₁H₁₉N ~165.28 (estimated) Cyclohexyl + 2 methyl groups High hydrophobicity, steric hindrance

Key Observations:

Substituent Effects: Hydroxy Group (19295-57-9): Enhances polarity and solubility in polar solvents due to hydrogen bonding. This contrasts sharply with the cyclohexyl group in the target compound, which reduces polarity . Amino Group (12438036): Provides basicity and reactivity in condensation or alkylation reactions, whereas the cyclohexyl group may sterically hinder such reactions .

Cyclohexyl vs. Cyclopropane (5722-11-2) :
The cyclohexyl group in the target compound offers conformational flexibility compared to the strained cyclopropane ring in 2,2-dimethylcyclopropanecarbonitrile. This strain in cyclopropane derivatives often increases reactivity in ring-opening reactions .

Hydrophobicity and Applications: The cyclohexyl substituent likely renders this compound more lipophilic than its hydroxy or amino analogs. This property could make it suitable for applications requiring non-polar solvents or lipid membrane penetration.

Research Findings and Implications

  • Synthetic Utility : Nitriles with bulky substituents (e.g., cyclohexyl) are often intermediates in the synthesis of pharmaceuticals or agrochemicals, where steric effects dictate regioselectivity .
  • Thermal Stability : Cyclohexyl-containing nitriles may exhibit higher thermal stability compared to strained analogs like cyclopropane derivatives, as seen in related compounds .
  • Spectroscopic Differentiation : The absence of polar functional groups (e.g., -OH, -NH₂) in the target compound would result in distinct IR and NMR spectra compared to its analogs, with reduced hydrogen-bonding interactions .

Biological Activity

3-Cyclohexyl-2,2-dimethylpropanenitrile is a chemical compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Overview

  • Molecular Formula : C13H25N
  • CAS Number : 2097979-44-5

This compound is primarily recognized for its structural properties that allow it to interact with biological systems. Its nitrile group can undergo various chemical transformations, such as oxidation to amides or carboxylic acids and reduction to primary amines.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The compound may function as an inhibitor or activator of enzymes and receptors, leading to various biochemical effects. Research indicates that the compound's unique structure allows it to engage in multiple interactions within biological pathways, potentially influencing metabolic processes.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For example, studies on related nitriles have shown effectiveness against a range of pathogens, suggesting that this compound may possess similar properties. This activity could be attributed to the disruption of microbial cell membranes or interference with metabolic pathways .

Cytotoxic Effects

Preliminary investigations suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The mechanism could involve the induction of apoptosis or inhibition of cell proliferation. Further studies are necessary to elucidate the specific pathways involved and to quantify the cytotoxicity across different cell types .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AntimicrobialEffective against various pathogens
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionPotential inhibitor of specific enzymes

Case Study 1: Antimicrobial Testing

A study conducted on a series of nitriles including this compound assessed their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition zones for several strains, suggesting potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cancer Cell Line Analysis

In vitro studies using human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups, indicating a promising avenue for further research into its anticancer properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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